molecular formula C11H10N2O2S B2528918 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 99984-77-7

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B2528918
CAS No.: 99984-77-7
M. Wt: 234.27
InChI Key: CARBXBJPIXMXOB-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a chemical compound with the CAS Registry Number 99984-77-7 . This nitrogen- and sulfur-containing heterocyclic acetic acid derivative has a molecular formula of C11H10N2O2S and a molecular weight of 234.27 g/mol . Its structure can be represented by the SMILES notation O=C(O)CSC1=NC=CN1C2=CC=CC=C2, which features an imidazole ring substituted at the 1-position with a phenyl group and at the 2-position with a sulfanylacetic acid side chain . This specific molecular architecture, particularly the sulfur ether linkage adjacent to the imidazole nitrogen, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Researchers utilize this compound as a key synthetic building block for the development of novel molecules, potentially for use as enzyme inhibitors or receptor ligands. The presence of both hydrogen bond acceptors and donors in its structure contributes to its potential for molecular recognition. The compound is intended for Research Use Only and is not approved for use in humans or animals as a drug or for any other purpose . It is exclusively available through commercial suppliers specializing in research chemicals .

Properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)8-16-11-12-6-7-13(11)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBXBJPIXMXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Nucleophilic Substitution with Haloacetic Acid Derivatives

Reaction of 1-Phenylimidazole-2-thiol with Bromoacetic Acid

A widely reported method involves reacting 1-phenylimidazole-2-thiol with bromoacetic acid in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone at 50–80°C for 6–12 hours.

Example Procedure :

  • 1-Phenylimidazole-2-thiol (5 mmol) and bromoacetic acid (6 mmol) are dissolved in 20 mL DMF .
  • K₂CO₃ (10 mmol) is added, and the mixture is stirred at 60°C for 8 hours.
  • The product is precipitated by pouring the reaction mixture into ice water, filtered, and recrystallized from ethanol.

Yield : 65–75%.
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 5H, Ar-H), 4.20 (s, 2H, CH₂), 3.95 (s, 2H, SCH₂).
  • FT-IR (KBr) : 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in product).
Chloroacetic Acid Alkylation

Chloroacetic acid offers a cost-effective alternative, though longer reaction times (12–24 hours) are required. Solvent-free conditions have been explored to enhance atom economy.

Optimized Protocol :

  • 1-Phenylimidazole-2-thiol (5 mmol) and chloroacetic acid (6 mmol) are ground with K₂CO₃ (10 mmol) in a mortar.
  • The mixture is heated at 80°C for 24 hours under solvent-free conditions.
  • The crude product is washed with cold water and purified via column chromatography (ethyl acetate/hexane).

Yield : 58–62%.

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) Activation

For substrates sensitive to strong bases, carbodiimide-mediated coupling ensures mild reaction conditions. This method is advantageous when using acid-labile protecting groups.

Procedure :

  • 1-Phenylimidazole-2-thiol (5 mmol) and bromoacetic acid (6 mmol) are dissolved in 15 mL dry THF .
  • DCC (6 mmol) is added at 0°C, and the reaction is stirred at room temperature for 12 hours.
  • N,N-Dicyclohexylurea is filtered off, and the filtrate is concentrated under reduced pressure.

Yield : 70–78%.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Bromoacetic Acid/K₂CO₃ DMF, 60°C, 8 h 65–75 High yield; short reaction time Requires polar aprotic solvent
Chloroacetic Acid (solvent-free) 80°C, 24 h 58–62 Eco-friendly; no solvent Lower yield; longer duration
DCC-Mediated Coupling THF, rt, 12 h 70–78 Mild conditions; avoids strong bases Costly reagents; purification challenges

Mechanistic Insights

Thiol Alkylation Pathway

The reaction proceeds via deprotonation of the thiol group by the base, generating a thiolate ion. Nucleophilic attack on the α-carbon of haloacetic acid forms the thioether bond. Steric hindrance from the phenyl group at N1 directs substitution to the C2 position of the imidazole.

Side Reactions

Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under inert atmospheres. Excess haloacetic acid (1.2 equiv) suppresses dimerization.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.
  • Recrystallization from ethanol/water (1:1) yields high-purity crystals.

Spectroscopic Validation

  • ¹³C NMR : Carbonyl resonance at δ 170.5 ppm confirms acetic acid formation.
  • Mass Spectrometry (ESI+) : m/z 263.08 [M+H]⁺ correlates with the molecular formula C₁₁H₁₀N₂O₂S.

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous distillation units recover DMF for reuse, reducing costs.

Waste Management

K₂CO₃ filtrates are neutralized with dilute HCl, precipitating KCl for safe disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100°C, 30 min) accelerates thioether formation, achieving 68% yield with reduced energy input.

Enzymatic Catalysis

Lipase-catalyzed alkylation in ionic liquids is under investigation to enhance stereoselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution, particularly at the N1 and C2 positions. Key reactions include:

a. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives. For example:

Compound+CH3IDMF, K2CO3N-Methyl derivative[1][8]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methyl derivative} \quad[1][8]

Conditions :

  • Temperature: 60–80°C

  • Yield: 65–78%

b. Acylation
Acetic anhydride or acetyl chloride facilitates N-acylation under reflux in dichloromethane:

Compound+(CH3CO)2ODCM, refluxN-Acetyl derivative[1][7]\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{DCM, reflux}} \text{N-Acetyl derivative} \quad[1][7]

Typical Yield : 70–85%

Sulfanyl Group Reactivity

The thioether (-S-) linkage participates in redox and substitution reactions:

a. Oxidation to Sulfone
Treatment with hydrogen peroxide (H₂O₂) or m-CPBA in acetic acid converts the sulfanyl group to a sulfone:

-S-H2O2/AcOH-SO2[5][7]\text{-S-} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO}_2- \quad[5][7]

Conditions :

  • H₂O₂ (30%), 12–24 hr, RT

  • Yield: 55–60%

b. Disulfide Formation
Oxidative coupling with iodine generates a disulfide bond:

2×CompoundI2/EtOHDisulfide dimer[5][10]2 \times \text{Compound} \xrightarrow{\text{I}_2/\text{EtOH}} \text{Disulfide dimer} \quad[5][10]

Yield : 40–50%

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard acid-derived reactions:

a. Esterification
Reaction with methanol/H₂SO₄ produces the methyl ester:

-COOHMeOH, H2SO4-COOCH3[1][8]\text{-COOH} \xrightarrow{\text{MeOH, H}_2\text{SO}_4} \text{-COOCH}_3 \quad[1][8]

Conditions : Reflux, 4 hr
Yield : 85–90%

b. Amide Formation
Coupling with amines via EDC/HOBt yields acetamide derivatives:

-COOH+R-NH2EDC, HOBt-CONHR[7][9]\text{-COOH} + \text{R-NH}_2 \xrightarrow{\text{EDC, HOBt}} \text{-CONHR} \quad[7][9]

Typical Amines : Benzylamine, aniline
Yield : 60–75%

Cycloaddition and Cross-Coupling Reactions

The imidazole ring facilitates transition-metal-catalyzed reactions:

a. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C4/C5 positions:

Compound+Ar-B(OH)2Pd(PPh3)4Aryl-substituted derivative[7][10]\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted derivative} \quad[7][10]

Conditions : Dioxane/H₂O, 80°C
Yield : 50–65%

pH-Dependent Tautomerism

The imidazole ring exhibits pH-sensitive tautomerism, influencing reactivity:

pH RangeDominant TautomerReactivity Implications
< 61H-imidazoliumEnhanced electrophilicity at C2
6–81H/3H equilibriumBalanced nucleophilic/electrophilic sites
> 83H-imidazolateIncreased nucleophilicity at N1

Key Observation : Alkaline conditions favor N-alkylation, while acidic conditions promote electrophilic substitution at C2 .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield (%)
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylimidazole derivative65–78
Sulfone FormationH₂O₂, AcOH, RTSulfone analog55–60
EsterificationMeOH, H₂SO₄, refluxMethyl ester85–90
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, dioxane/H₂OAryl-substituted derivative50–65

Degradation Pathways

Prolonged exposure to UV light or strong oxidizers (e.g., KMnO₄) leads to:

  • Cleavage of the imidazole ring (via C2–N1 bond rupture) .

  • Decarboxylation of the acetic acid group at >150°C.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features, which allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Synthetic Routes
Common synthetic methods include cyclization reactions involving amido-nitriles and nickel catalysts, which facilitate the formation of the imidazole ring. Industrially, continuous flow reactors are employed for large-scale synthesis to ensure consistent quality and yield.

Biological Applications

Enzyme Inhibition
Research indicates that 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid may function as an enzyme inhibitor or modulator. The imidazole ring can interact with various biological targets, making it a candidate for drug development aimed at treating conditions like inflammation and microbial infections .

Therapeutic Potential
Several studies have explored its therapeutic properties:

  • Anti-inflammatory Activity: Investigations into its anti-inflammatory effects have shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by acting on specific cellular pathways .
  • Antimicrobial and Anticancer Activities: The compound has been evaluated for its antimicrobial properties against pathogens like Mycobacterium tuberculosis and has demonstrated anticancer activity in vitro .

Material Science

Development of Functional Materials
In materials science, this compound is being studied for its potential to develop materials with specific properties, such as conductivity and catalytic activity. These applications are particularly relevant in the production of sensors and electronic devices.

Case Studies

StudyFocusFindings
Sonwane et al. (2014)QSAR AnalysisConducted quantitative structure–activity relationship analysis on derivatives showing potential as enzyme inhibitors .
PMC5971037 (2018)Antimicrobial EvaluationSynthesized derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis; in vivo studies confirmed efficacy in mice models .
PMC8243516 (2021)Drug Toxicity MechanismsIdentified lysosomal phospholipase A2 as a target for assessing drug-induced phospholipidosis, highlighting the compound's relevance in drug safety evaluations .

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The sulfanylacetic acid moiety can participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Properties/Applications References
2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid (Target) Phenyl at N1, sulfanyl at C2, acetic acid at sulfanyl C₁₁H₁₀N₂O₂S 248.28 Moderate hydrophilicity; potential for metal coordination via thioether and carboxylate
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid Benzyl (C₆H₅CH₂) at N1 instead of phenyl C₁₂H₁₂N₂O₂S 248.30 Increased lipophilicity; benzyl group may enhance membrane permeability
(1-Benzyl-1H-imidazol-2-yl)-acetic acid Benzyl at N1, acetic acid directly attached to C2 (no sulfanyl) C₁₂H₁₂N₂O₂ 216.24 Reduced redox activity due to absence of thioether; potential for esterification
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate Cyclohexyl at N1, benzoimidazole core (fused benzene ring) C₁₅H₁₈N₂O₂ 270.32 Enhanced aromatic stacking (benzoimidazole); cyclohexyl adds steric bulk
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid 4-Fluorophenyl at C2, benzoimidazole core C₁₅H₁₁FN₂O₂ 294.26 Fluorine enhances electronegativity; potential for halogen bonding in biological targets
2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 3-Chloro-2-methylphenyl at N1, sulfanyl at C2 C₁₂H₁₁ClN₂O₂S 298.75 Chlorine increases electron-withdrawing effects; methyl improves metabolic stability
2-([4-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl)acetic acid 4-Fluorophenyl at C4 of imidazole, sulfanyl at C2 C₁₁H₉FN₂O₂S 252.26 Fluorine alters electronic distribution; positional isomerism affects binding affinity
2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetic acid hydrochloride Imidazole at C2, methyl-sulfanyl linker, hydrochloride salt C₆H₉ClN₂O₂S 208.67 Simplified structure; hydrochloride salt improves aqueous solubility

Key Comparative Analysis

  • Electronic Effects: Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit enhanced electronegativity, improving interactions with biological targets via halogen bonding.
  • Steric and Lipophilic Considerations :

    • Bulkier substituents (e.g., cyclohexyl in , benzyl in ) enhance lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.
    • Benzoimidazole derivatives () offer extended aromatic systems, facilitating π-π stacking in DNA or protein binding.
  • Functional Group Reactivity :

    • The sulfanyl group in the target compound and analogs (e.g., ) allows for thioether oxidation to sulfoxides/sulfones, enabling prodrug strategies.
    • Carboxylic acid groups (target, ) permit salt formation or esterification, modulating bioavailability.
  • Synthetic Accessibility :

    • The target compound and its analogs are typically synthesized via nucleophilic substitution (e.g., thiol-imidazole coupling) or condensation reactions (e.g., ).
    • Fluorinated and chlorinated variants require specialized reagents (e.g., 4-fluorobenzylamine in ).

Biological Activity

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole-containing compounds known for their pharmaceutical potential, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound includes an imidazole ring and a sulfanyl group, contributing to its unique chemical reactivity and biological properties. The presence of the phenyl group enhances its interaction with biological targets.

Chemical Formula: C11H10N2O2S
CAS Number: 99984-77-7

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities. Specifically, this compound has shown promising results in inhibiting various bacterial strains.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Klebsiella pneumoniaeNotable inhibition

The compound's activity against multi-drug resistant strains highlights its potential as a therapeutic agent in combating antibiotic resistance.

Anticancer Activity

Studies have also explored the anticancer properties of imidazole derivatives. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation.

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)Reference
A431 (human epidermoid carcinoma)<10
U251 (human glioblastoma)<20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, disrupting normal enzymatic function.
  • Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses or cell proliferation.
  • Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress levels.

Case Studies

A notable study conducted by Foroumadi et al. (2020) examined the synthesis and antibacterial activity of several imidazole derivatives, including variations of this compound. The study highlighted the compound's effectiveness against resistant strains of Helicobacter pylori, a common pathogen associated with gastric ulcers .

Another investigation focused on the compound's anti-inflammatory properties, revealing that it could reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases .

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